Pyridine hydrofluoride
Description
Pyridine hydrofluoride (C₅H₆FN) is a 1:1 complex of pyridine and hydrogen fluoride (HF), commonly referred to as Olah’s reagent . It exists as a liquid under standard conditions and is widely utilized in organic synthesis for its dual functionality as a fluoride donor and mild acid catalyst. Key applications include desilylation (removal of silicon-protecting groups) , deoxyfluorination (replacing hydroxyl groups with fluorine) , and facilitating glycosylation or deglycosylation reactions in biochemical studies . Its advantage over anhydrous HF lies in its reduced volatility and safer handling profile, as the pyridine moiety stabilizes HF, minimizing hazardous exposure .
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridine;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJQCWNZGRKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32001-55-1, 62778-11-4, 110-86-1 (Parent) | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32001-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3067653 | |
| Record name | Pyridinium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32001-55-1, 62778-11-4 | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, hydrofluoride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Direct Condensation
- Anhydrous hydrogen fluoride is condensed into pyridine at low temperatures, specifically around -78 °C.
- The mixture is then gradually warmed to room temperature.
- Temperature: Initial condensation at -78 °C followed by warming to room temperature.
- Molar Ratio: A stoichiometric ratio of approximately 1:1 (pyridine to hydrogen fluoride) is often employed.
- The yield can vary based on the precise reaction conditions but is generally high when conducted under controlled temperatures.
- Hydrogen fluoride is highly corrosive and requires careful handling. Appropriate personal protective equipment (PPE) and fume hoods should be used during the synthesis process.
Industrial Scale Production
- Industrial production mirrors laboratory methods but utilizes specialized equipment designed to handle the corrosive nature of hydrogen fluoride safely.
- Similar temperature profiles are maintained, with continuous monitoring of hydrogen fluoride concentrations.
- Industrial processes aim for consistent yields, often exceeding those achieved in smaller-scale laboratory settings due to optimized conditions.
- Facilities must be equipped with advanced safety systems, including gas detection and neutralization systems for any accidental releases.
| Method | Temperature | Molar Ratio | Yield | Safety Considerations |
|---|---|---|---|---|
| Direct Condensation | -78 °C | 1:1 | High | Requires PPE, fume hoods, and careful handling |
| Industrial Production | Controlled | 1:1 | Consistent | Specialized equipment; advanced safety systems required |
Pyridine hydrofluoride acts as a source of fluorine in various reactions. Its mechanism involves the stabilization of the complex formed between pyridine and hydrogen fluoride, allowing for effective fluorination of substrates. Research indicates that this compound exhibits regioselectivity in reactions involving alkynes and other organic compounds, making it a valuable reagent in synthetic organic chemistry.
This compound is synthesized primarily through the direct condensation of anhydrous hydrogen fluoride into pyridine under controlled conditions. Both laboratory and industrial methods emphasize safety due to the hazardous nature of hydrogen fluoride. The compound's unique properties make it a significant reagent in organic synthesis, particularly in fluorination reactions.
Chemical Reactions Analysis
Types of Reactions: Pyridine hydrofluoride is involved in several types of chemical reactions, including:
Fluorination Reactions: It is commonly used as a fluorinating agent to introduce fluorine atoms into organic molecules.
Substitution Reactions: this compound can participate in substitution reactions, where it replaces other functional groups with fluorine.
Common Reagents and Conditions:
Amino Alcohols: this compound reacts with amino alcohols to produce beta-fluoroamines.
Ketoximes: It is used in combination with nitrosonium tetrafluoroborate to convert ketoximes into gem-difluorides.
Major Products:
Beta-Fluoroamines: Formed from the reaction with amino alcohols.
Gem-Difluorides: Produced from the reaction with ketoximes.
Scientific Research Applications
Biochemical Properties
Pyridine hydrofluoride is primarily valued for its fluorinating properties , which enable it to modify organic molecules through the introduction of fluorine atoms. This modification can alter the chemical and biological properties of the compounds involved, enhancing their efficacy in numerous applications.
Molecular Mechanism
The compound interacts with biomolecules at the molecular level, affecting enzyme activity and protein function. Its ability to introduce fluorine into biomolecules can lead to changes in structure and function, which is crucial for drug development and biochemical research.
Research Applications
This compound has a diverse range of applications across various scientific disciplines:
- Biology : Utilized in synthesizing biologically active fluorinated compounds, essential for drug development.
- Medicine : Important in creating pharmaceuticals with improved metabolic stability and bioavailability.
- Industry : Employed in producing fluorinated polymers and materials that exhibit high thermal stability and resistance to chemical degradation.
Antimicrobial Agents
Pyridine derivatives synthesized using this compound have shown significant antimicrobial properties. For example, compounds derived from this process have demonstrated effectiveness against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli. A study on the antibacterial activity of several pyridine derivatives revealed minimum inhibitory concentrations (MIC) comparable to established antibiotics:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 48a | S. aureus | 56 ± 0.5 |
| 48b | E. coli | 55 ± 0.5 |
These findings indicate that modifications on the pyridine scaffold can significantly enhance antibacterial properties.
Antiviral Compounds
Research has indicated that pyridine-based compounds exhibit antiviral activities, particularly against viruses like SARS-CoV-2. The fluorination capabilities of this compound facilitate the development of compounds that can effectively target viral replication mechanisms .
Antitumor Activities
Several studies have highlighted the potential of pyridine derivatives in cancer treatment. These compounds can target specific pathways involved in tumor growth and proliferation, showcasing their promise as therapeutic agents .
Mechanism of Action
Pyridine hydrofluoride can be compared to other fluorinating agents, such as:
Triethylamine trihydrofluoride: Another fluorinating agent used in similar reactions.
Diethylamino sulfur trifluoride: Known for its use in introducing fluorine atoms into organic molecules.
Uniqueness: this compound is unique due to its stability and high reactivity at relatively low temperatures, making it a preferred choice for many fluorination reactions .
Comparison with Similar Compounds
This compound vs. Hydrogen Fluoride (HF)
Key Differences :
This compound vs. Triethylamine Trihydrofluoride (NEt₃·3HF)
Key Differences :
This compound vs. Ammonium Hydrofluoride (NH₄HF₂)
Key Differences :
This compound vs. Pyridine Hydrochloride
Key Differences :
- This compound’s fluoride ion is critical for C–F bond formation, while pyridine hydrochloride serves as a proton source .
Biological Activity
Pyridine hydrofluoride (HF-pyridine), a complex of pyridine and hydrogen fluoride, is known for its significant biological activity, particularly in the context of fluorination reactions. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of this compound
- Chemical Formula : CHFN
- Molecular Structure : Composed of 30% pyridine and 70% hydrogen fluoride.
- Common Uses : Primarily utilized as a fluorinating agent in organic synthesis.
This compound acts through a process known as fluorination , where it introduces fluorine atoms into various biomolecules. This modification can significantly alter the structural and functional properties of these molecules, impacting their biological activity.
Key Mechanisms:
- Fluorination of Biomolecules : The compound interacts with enzymes and proteins, leading to either inhibition or activation depending on the target molecule.
- Stability and Reactivity : HF-pyridine is stable up to 50°C but is moisture-sensitive, which affects its reactivity in biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds containing pyridine scaffolds have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli.
| Compound Type | Pathogen Targeted | Activity Level |
|---|---|---|
| Pyridine derivatives | S. aureus (MRSA) | Strong inhibition |
| Fluorinated pyridines | E. coli | Moderate activity |
The incorporation of fluorine into these compounds often enhances their antimicrobial properties due to increased lipophilicity and improved interaction with bacterial membranes .
Case Studies
- Antibacterial Efficacy : A series of pyridine-based compounds were synthesized and tested against Gram-positive bacteria. One derivative demonstrated comparable efficacy to linezolid, a well-known antibiotic, indicating the potential for developing new therapeutic agents .
- Antiviral Activity : Pyridine compounds have also been explored for their antiviral properties, particularly in the context of COVID-19 research. Compounds that integrate pyridine with other heterocycles have shown promise in inhibiting viral replication .
This compound's biochemical interactions are crucial for its function as a fluorinating agent:
- Enzyme Interactions : It can modify enzyme activity by introducing fluorine atoms into active sites or substrate molecules.
- Metabolic Pathways : The compound participates in various metabolic pathways that involve fluorinated intermediates, influencing cellular processes such as signal transduction and metabolic regulation .
Transport and Distribution
The distribution of this compound within biological systems is influenced by:
- Transport Mechanisms : Interaction with cellular transporters can affect its localization within tissues.
- Subcellular Localization : The compound can be directed to specific organelles where it exerts its biological effects.
Q & A
Q. What are the critical physicochemical properties of pyridine hydrofluoride that influence its reactivity in synthetic chemistry?
this compound (C₅H₅N·HF, CAS 62778-11-4) is a complex of pyridine and hydrogen fluoride, with a molecular weight of 99.11 g/mol. Its reactivity is governed by its high HF content (up to 70% w/w), solubility in polar aprotic solvents, and the Lewis acidic nature of the HF-pyridine complex. Key properties include its hygroscopicity, stability under anhydrous conditions, and ability to act as a fluorinating agent. Researchers should prioritize characterizing its HF content via titration or ion-selective electrodes before use in reactions .
Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?
Common methods include:
- Ion chromatography (IC) for fluoride ion detection (detection limit: 0.1 ppm).
- Headspace gas chromatography (GC) with flame ionization detection (FID) for pyridine quantification, following protocols like HJ 1072-2019 .
- ¹H/¹³C NMR to confirm structural integrity and monitor reaction progress. Calibration curves using certified reference materials are essential to minimize matrix effects .
Q. How should researchers safely handle this compound in laboratory settings?
- Use anhydrous conditions to prevent HF release (this compound hydrolyzes in moisture).
- Employ PTFE-lined equipment to avoid corrosion.
- Conduct experiments in fume hoods with HF gas sensors (OSHA PEL: 3 ppm).
- Neutralize waste with calcium carbonate before disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the interaction mechanisms of this compound in corrosion inhibition?
DFT studies reveal that this compound adsorbs onto metal surfaces via donor-acceptor interactions, with the pyridine ring facilitating electron transfer. Computational models should optimize geometries at the B3LYP/6-311++G(d,p) level and calculate adsorption energies (ΔE_ads) to compare inhibition efficiencies. Experimental validation via electrochemical impedance spectroscopy (EIS) is critical to correlate computational predictions with empirical data .
Q. What strategies resolve discrepancies in fluoride concentration data from this compound degradation studies?
Discrepancies often arise from:
- Matrix interference (e.g., organic solvents affecting ion-selective electrodes).
- Incomplete hydrolysis due to variable humidity. Mitigation strategies:
- Validate methods using spiked recovery experiments (target: 90–110% recovery).
- Cross-verify results with multiple techniques (e.g., IC and colorimetric assays) .
Q. How can synthetic protocols for this compound-mediated fluorination be optimized for regioselectivity?
- Temperature control : Reactions at –20°C favor monofluorination, while higher temperatures (40–60°C) promote difluorination.
- Solvent selection : Dichloromethane enhances solubility, whereas THF stabilizes intermediates.
- Additives : Use molecular sieves to scavenge trace water and improve yield. Monitor reaction progress via in situ ¹⁹F NMR to track intermediate formation .
Q. What methodological frameworks ensure rigor in designing this compound-related studies?
Apply the PICO framework to define:
- Population : Reaction systems (e.g., organic substrates).
- Intervention : this compound concentration/stochiometry.
- Comparison : Alternative fluorinating agents (e.g., DAST).
- Outcome : Yield, selectivity, or corrosion inhibition efficiency. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
